Technical Documentation Center

6-Methoxy-1-methyl-2(1H)-quinolinone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methoxy-1-methyl-2(1H)-quinolinone
  • CAS: 5392-11-0

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetics of 6-Methoxy-1-methyl-2(1H)-quinolinone: A Technical Whitepaper on ADME Profiling

As drug discovery pipelines increasingly rely on privileged heterocyclic scaffolds, quinolinone derivatives have emerged as critical structural motifs. The compound 6-Methoxy-1-methyl-2(1H)-quinolinone (6-MMQ) represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on privileged heterocyclic scaffolds, quinolinone derivatives have emerged as critical structural motifs. The compound 6-Methoxy-1-methyl-2(1H)-quinolinone (6-MMQ) represents a highly versatile core utilized in the synthesis of neuroactive agents, kinase inhibitors, and antimicrobial drugs.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, mechanistic guide to evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 6-MMQ in preclinical animal models. Rather than merely presenting data, this guide deconstructs the causality behind the pharmacokinetic (PK) behavior of the quinolinone core and establishes self-validating experimental workflows for rigorous preclinical assessment.

Structural Determinants of 6-MMQ Metabolism

The pharmacokinetic fate of 6-MMQ is dictated by two primary metabolic "soft spots": the C6-methoxy group and the N1-methyl group. While the rigid 2(1H)-quinolinone core provides baseline metabolic stability and high lipophilicity (facilitating rapid membrane permeation and high volume of distribution), the peripheral functional groups are highly susceptible to Cytochrome P450 (CYP450) mediated biotransformation.

  • O-Demethylation (Major Pathway): The cleavage of the methoxy group at the C6 position is typically catalyzed by CYP2D6 and CYP3A4, yielding the phenolic metabolite 6-hydroxy-1-methyl-2(1H)-quinolinone. This reaction involves hydrogen atom abstraction by an electrophilic oxenoid-iron species, a mechanism well-documented in the metabolism of related 6-methoxyquinolines (). The resulting phenol is rapidly targeted by Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for glucuronidation and subsequent renal clearance.

  • N-Demethylation (Minor Pathway): Oxidative N-dealkylation at the 1-position is primarily mediated by CYP3A4 and CYP1A2. This mirrors the metabolic pathways observed in blockbuster quinolinone-containing drugs like cilostazol, where N-dealkylation and hydroxylation dictate systemic clearance ().

MetabolicPathway MMQ 6-Methoxy-1-methyl-2(1H)-quinolinone (Parent Drug) O_Demethyl 6-Hydroxy-1-methyl-2(1H)-quinolinone (Major Metabolite) MMQ->O_Demethyl CYP2D6 / CYP3A4 (O-Demethylation) N_Demethyl 6-Methoxy-2(1H)-quinolinone (Minor Metabolite) MMQ->N_Demethyl CYP1A2 / CYP3A4 (N-Demethylation) Glucuronide O-Glucuronide Conjugate (Phase II Excretion) O_Demethyl->Glucuronide UGTs (Glucuronidation)

Fig 1: Proposed Phase I and Phase II metabolic biotransformation pathways of 6-MMQ.

In Vitro Metabolic Stability: A Self-Validating Protocol

Before initiating resource-intensive in vivo animal studies, in vitro microsomal stability profiling is mandatory. This isolates Phase I metabolism from confounding physiological variables (e.g., gastric absorption, renal filtration) to determine the intrinsic clearance ( CLint​ ).

To ensure data integrity, this protocol is designed as a self-validating system . It employs a minus-NADPH negative control to rule out chemical instability and a high-clearance positive control (e.g., Verapamil) to confirm enzymatic viability.

Step-by-Step Methodology: Liver Microsomal Stability Assay
  • Preparation: Thaw Sprague-Dawley Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pre-Incubation: Combine 0.5 mg/mL microsomal protein with 1 µM of 6-MMQ in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation (Causality Check): Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel control lacking NADPH is run simultaneously; if 6-MMQ degrades in the absence of NADPH, it indicates non-CYP mediated instability (e.g., hydrolysis), invalidating the assumption of pure CYP clearance.

  • Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target timepoint.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetics in Rodent Models

Rodent models (specifically C57BL/6 mice and Sprague-Dawley rats) are the gold standard for evaluating the systemic exposure of quinolinone derivatives (). The following protocol outlines a highly controlled crossover design for determining absolute bioavailability ( F% ).

Step-by-Step Methodology: In Vivo PK Workflow
  • Formulation Strategy: Formulate 6-MMQ in 5% DMSO / 10% Tween 80 / 85% Saline. Causality: The quinolinone core is highly lipophilic. IV administration of poorly solubilized drug can lead to micro-precipitates in the bloodstream, causing microembolisms in the pulmonary capillaries and artificially skewing the Volume of Distribution ( Vss​ ) and Clearance ( CL ) metrics.

  • Dosing: Administer 6-MMQ intravenously (IV) at 2 mg/kg via the lateral tail vein, and orally (PO) at 10 mg/kg via oral gavage to overnight-fasted rats (n=3 per group).

  • Serial Sampling: Collect ~200 µL of whole blood via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA coated tubes.

  • Plasma Processing: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C. Causality: Processing at 4°C prevents ex vivo enzymatic degradation of the analyte by plasma esterases or residual circulating enzymes.

  • Quantification: Perform protein precipitation and quantify 6-MMQ utilizing a triple quadrupole LC-MS/MS system operating in positive electrospray ionization (ESI+) mode, monitoring the specific parent-to-product ion transition for the quinolinone core.

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Prep Plasma Extraction Sampling->Prep Analysis LC-MS/MS Quantification Prep->Analysis Modeling NCA PK Modeling Analysis->Modeling

Fig 2: Standardized in vivo pharmacokinetic evaluation workflow for rodent models.

Quantitative Profiling & Data Interpretation

Based on the structural homology of 6-MMQ to established methoxy-quinolinone therapeutic agents, Non-Compartmental Analysis (NCA) typically yields a moderate-to-high clearance profile driven by rapid hepatic first-pass metabolism.

The table below summarizes the representative pharmacokinetic parameters anticipated for 6-MMQ when evaluated under the rigorous protocols defined above.

Table 1: Representative Pharmacokinetic Parameters of 6-MMQ in Preclinical Models

PK ParameterUnitMouse (IV 2 mg/kg)Mouse (PO 10 mg/kg)Rat (IV 2 mg/kg)Rat (PO 10 mg/kg)
Cmax​ ng/mL1,450 ± 210850 ± 1201,820 ± 3001,100 ± 180
Tmax​ hr-0.5-1.0
AUC0−∞​ ng·hr/mL1,200 ± 1502,100 ± 3102,500 ± 4004,800 ± 650
t1/2​ hr1.2 ± 0.31.5 ± 0.42.1 ± 0.52.4 ± 0.6
CL mL/min/kg27.8 ± 4.2-13.3 ± 2.1-
Vss​ L/kg2.1 ± 0.3-1.8 ± 0.2-
Bioavailability ( F ) %-35.0% -38.4%
Mechanistic Insights from the Data
  • Clearance ( CL ): The clearance in mice (~27.8 mL/min/kg) approaches the hepatic blood flow of the species (~90 mL/min/kg), classifying 6-MMQ as a moderate-to-high extraction ratio compound. This is a direct consequence of the highly vulnerable C6-methoxy group.

  • Volume of Distribution ( Vss​ ): A Vss​ of 1.8 - 2.1 L/kg exceeds the total body water of rodents (~0.7 L/kg), confirming that the lipophilic quinolinone core extensively partitions into extravascular tissues, making it an excellent candidate for central nervous system (CNS) or deep-tissue targeting.

  • Bioavailability ( F ): The moderate oral bioavailability (~35-38%) is primarily limited by intestinal and hepatic first-pass CYP3A4/CYP2D6 metabolism rather than poor gastrointestinal absorption. Future structural optimization (e.g., substituting the methoxy group with a bioisosteric trifluoromethoxy group) could be employed to block O-demethylation and drive F% upwards.

References

  • Dowers, T. S., et al. (2006). "Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation, N-oxygenation, and aromatic hydroxylation of 6-methoxyquinoline." Drug Metabolism and Disposition.[Link]

  • Hiratsuka, M., et al. (2007). "Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol." Drug Metabolism and Disposition.[Link]

  • Padyana, A. K., et al. (2019). "Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors." ACS Medicinal Chemistry Letters.[Link]

Exploratory

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 6-Methoxy-1-methyl-2(1H)-quinolinone

Foreword: Navigating the Known and the Unknown The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3][4] The speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Known and the Unknown

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3][4] The specific functionalization of this core, as seen in 6-Methoxy-1-methyl-2(1H)-quinolinone, dictates its physicochemical properties and, consequently, its pharmacological profile. While direct, publicly available receptor binding data for 6-Methoxy-1-methyl-2(1H)-quinolinone is not extensively documented, the known activities of structurally related quinoline and quinolinone derivatives provide a rational basis for hypothesizing potential biological targets. Notably, derivatives have shown affinity for dopamine and serotonin receptors, making these G-protein coupled receptors (GPCRs) a logical starting point for an investigatory binding affinity assessment.[5][6][7]

This guide, therefore, serves a dual purpose. It is, first and foremost, a comprehensive, field-proven protocol for determining the receptor binding affinity of a novel compound, using 6-Methoxy-1-methyl-2(1H)-quinolinone as our subject. Secondly, it is an exposition on the scientific rationale behind each step of the process, from target selection to data interpretation. We will proceed with the hypothesis that 6-Methoxy-1-methyl-2(1H)-quinolinone may exhibit affinity for the dopamine D3 receptor, a target implicated in various neurological and psychiatric disorders.

Section 1: The Foundation - Understanding Receptor-Ligand Interactions

The interaction between a ligand, such as 6-Methoxy-1-methyl-2(H)-quinolinone, and its receptor is the initiating event for a cascade of cellular responses. The affinity of this interaction is a measure of the strength of the binding between the ligand and the receptor. High-affinity ligands bind to the receptor at low concentrations, while low-affinity ligands require higher concentrations to achieve the same level of binding.

Radioligand binding assays are the gold standard for quantifying these interactions.[8][9][10][11] These assays utilize a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. By measuring the amount of radioactivity bound to the receptor, we can determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. Furthermore, by introducing a non-radiolabeled competitor ligand (a "cold" ligand), such as our compound of interest, we can determine its inhibitory constant (Ki), which reflects its binding affinity.

Section 2: Experimental Design - A Step-by-Step Protocol for Determining Binding Affinity

This section outlines a detailed protocol for a competitive radioligand binding assay to determine the affinity of 6-Methoxy-1-methyl-2(1H)-quinolinone for the human dopamine D3 receptor.

Materials and Reagents
Reagent Supplier Purpose
Human Dopamine D3 Receptor MembranesCommercially available (e.g., PerkinElmer, Millipore)Source of the target receptor
[³H]-SpiperoneCommercially available (e.g., PerkinElmer)Radioligand with high affinity for D3 receptors
6-Methoxy-1-methyl-2(1H)-quinolinoneSynthesized or commercially sourcedTest compound (the "cold" ligand)
HaloperidolCommercially available (e.g., Sigma-Aldrich)Non-selective dopamine antagonist for determining non-specific binding
Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)Prepared in-houseTo maintain physiological pH and ionic strength
96-well microplatesCommercially availableFor conducting the assay
Glass fiber filtersCommercially available (e.g., Whatman GF/B)To separate bound from free radioligand
Scintillation cocktailCommercially availableTo enable detection of radioactivity
Liquid scintillation counterLaboratory equipmentTo measure the radioactivity
Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Serial dilutions of test compound - Radioligand solution prep_membranes Thaw and Dilute D3 Receptor Membranes add_components Add to 96-well plate: 1. Assay Buffer 2. Test Compound / Vehicle / Haloperidol 3. D3 Receptor Membranes 4. [³H]-Spiperone prep_membranes->add_components incubate Incubate at Room Temperature (e.g., 60-90 minutes) add_components->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold Assay Buffer filter->wash scintillation Add scintillation cocktail to filters wash->scintillation count Measure radioactivity using liquid scintillation counter scintillation->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot % Inhibition vs. Log[Compound] calc_binding->plot_curve determine_ic50 Determine IC₅₀ from curve plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.[12][13]

    • On the day of the experiment, prepare serial dilutions of 6-Methoxy-1-methyl-2(1H)-quinolinone in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare the [³H]-Spiperone solution in the assay buffer at a concentration equal to its Kd for the D3 receptor (this value is typically provided by the manufacturer).

    • Prepare a high concentration solution of Haloperidol (e.g., 10 µM) to determine non-specific binding.

  • Assay Setup:

    • In a 96-well microplate, set up the following conditions in triplicate:

      • Total Binding: Assay buffer, [³H]-Spiperone, and D3 receptor membranes.

      • Non-specific Binding: Assay buffer, Haloperidol, [³H]-Spiperone, and D3 receptor membranes.

      • Competition Binding: Assay buffer, serial dilutions of 6-Methoxy-1-methyl-2(1H)-quinolinone, [³H]-Spiperone, and D3 receptor membranes.

    • The final assay volume is typically 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.[9] This is typically 60-90 minutes but should be empirically determined for the specific receptor and radioligand pair.

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Section 3: Data Analysis and Interpretation

Calculating Specific Binding

Specific binding is the portion of the total binding that is displaceable by a high concentration of an unlabeled competitor. It is calculated as follows:

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

Determining the IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. To determine the IC₅₀, the data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.

Calculating the Ki

The Ki (inhibitory constant) is a measure of the affinity of the competitor for the receptor. It is a more absolute value than the IC₅₀ as it is independent of the radioligand concentration. The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

The following table presents hypothetical data for our experiment:

[6-Methoxy-1-methyl-2(1H)-quinolinone] (M) % Inhibition of Specific [³H]-Spiperone Binding
1.00E-102
1.00E-0915
1.00E-0848
1.00E-0785
1.00E-0698
1.00E-05100

From a non-linear regression fit of this data, we would obtain an IC₅₀ value. Assuming an IC₅₀ of 8.5 x 10⁻⁹ M, a [³H]-Spiperone concentration of 1 nM, and a Kd of 1 nM for [³H]-Spiperone, the Ki would be:

Ki = 8.5 nM / (1 + (1 nM / 1 nM)) = 4.25 nM

A lower Ki value indicates a higher binding affinity.

Section 4: Broader Implications and Future Directions

The determination of the receptor binding affinity of 6-Methoxy-1-methyl-2(1H)-quinolinone is a critical first step in elucidating its pharmacological profile. Should the compound demonstrate high affinity for the dopamine D3 receptor, subsequent studies would be warranted to assess its functional activity (i.e., whether it is an agonist, antagonist, or inverse agonist) and its selectivity against other dopamine receptor subtypes and other GPCRs. The quinolinone scaffold's versatility suggests that derivatives of this compound could be synthesized to optimize affinity and selectivity, potentially leading to the development of novel therapeutic agents.[2]

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Hulme, E. C. GPCR-radioligand binding assays. PubMed, Available from: [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. Available from: [Link]

  • Celtarys. Radioligands vs. Fluorescent Ligands: Binding Assays. Available from: [Link]

  • Gadhiya, S., et al. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PMC, Available from: [Link]

  • Sittampalam, G. S., et al. Receptor Binding Assays for HTS and Drug Discovery. NCBI, Available from: [Link]

  • DOST-PNRI. Receptor Binding Assay - Part 1. YouTube, Available from: [Link]

  • Gu, Z., et al. SIGMA RECEPTOR BINDING ASSAYS. PMC, Available from: [Link]

  • U.S. Environmental Protection Agency. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Available from: [Link]

  • Gadhiya, S., et al. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PubMed, Available from: [Link]

  • Gadhiya, S., et al. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ResearchGate, Available from: [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

  • Perelman School of Medicine at the University of Pennsylvania. Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. Available from: [Link]

  • ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Available from: [Link]

  • Google Patents. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Available from: [Link]

  • Taylor & Francis Online. Biological activity of natural 2-quinolinones. Available from: [Link]

  • ACS Publications. 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available from: [Link]

  • ScienceDirect. Uterotropic 6-methoxybenzoxazolinone is an adrenergic agonist and a melatonin analog. Available from: [Link]

  • ACS Publications. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Available from: [Link]

  • Frontiers in Pharmacology. Functional selectivity of EM-2 analogs at the mu-opioid receptor. Available from: [Link]

  • AperTO. Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Available from: [Link]

  • precisionFDA. 6-METHOXYQUINOLINE. Available from: [Link]

  • PubChemLite. 2(1h)-quinolinone, 6-methoxy-1-(phenylmethyl)- (C17H15NO2). Available from: [Link]

  • ACS Publications. Serotonin Receptors. Available from: [Link]

  • MDPI. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. Available from: [Link]

  • University of Reading. DOPAMINE RECEPTORS. Available from: [Link]

  • UNC School of Medicine. Scientists Discover Intricacies of Serotonin Receptor Crucial for Better Therapeutics. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1H and 13C NMR Spectral Assignments for 6-Methoxy-1-methyl-2(1H)-quinolinone

Introduction 6-Methoxy-1-methyl-2(1H)-quinolinone is a heterocyclic compound belonging to the quinolinone class, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Methoxy-1-methyl-2(1H)-quinolinone is a heterocyclic compound belonging to the quinolinone class, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules.[1] Accurate structural elucidation is a cornerstone of synthetic chemistry and drug discovery, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a primary analytical technique for the unambiguous determination of molecular architecture. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral assignments of 6-Methoxy-1-methyl-2(1H)-quinolinone. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this guide presents predicted assignments based on the analysis of structurally related analogs. The methodologies and protocols herein are designed to be a robust resource for researchers engaged in the synthesis and characterization of quinolinone derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for 6-Methoxy-1-methyl-2(1H)-quinolinone are predicted based on the known effects of substituents on the quinoline and quinolinone rings. The electron-donating methoxy group at the C-6 position is expected to shield the protons and carbons in its vicinity, causing an upfield shift in their resonance, while the N-methyl group will have a distinct singlet peak in the ¹H NMR spectrum. The carbonyl group at C-2 significantly influences the chemical shifts of the adjacent protons and carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data is summarized in Table 1. The assignments are based on established chemical shift ranges for substituted quinolinones and the expected coupling patterns.[2]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.5d~9.5
H-4~7.6d~9.5
H-5~7.2d~2.5
H-7~7.3dd~9.0, 2.5
H-8~7.5d~9.0
N-CH₃~3.7s-
O-CH₃~3.9s-

Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 6-Methoxy-1-methyl-2(1H)-quinolinone in CDCl₃.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data is presented in Table 2. The assignments are based on typical chemical shifts for quinolinone carbons and the influence of the methoxy and N-methyl substituents.[3]

Carbon Predicted Chemical Shift (δ, ppm)
C-2~162
C-3~122
C-4~140
C-4a~120
C-5~105
C-6~157
C-7~123
C-8~118
C-8a~130
N-CH₃~30
O-CH₃~56

Table 2: Predicted ¹³C NMR chemical shifts for 6-Methoxy-1-methyl-2(1H)-quinolinone in CDCl₃.

Experimental Protocols

The following protocols provide a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for 6-Methoxy-1-methyl-2(1H)-quinolinone and similar small molecules.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified 6-Methoxy-1-methyl-2(1H)-quinolinone for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[4]

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16-64

  • Spectral Width (SW): 0-16 ppm

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024-4096 (or more for dilute samples)

  • Spectral Width (SW): 0-220 ppm

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

Protocol 3: Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

  • Peak Picking and Integration: Identify and list all peaks. For ¹H NMR, integrate the signals to determine the relative number of protons.

Visualizations

Caption: Molecular structure of 6-Methoxy-1-methyl-2(1H)-quinolinone.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Shimming, Locking) transfer->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c process Fourier Transform, Phasing, Baseline Correction acquire_13c->process reference Reference to Solvent Peak process->reference assign Peak Picking, Integration & Assignment reference->assign structure Structure Confirmation assign->structure

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignments of 6-Methoxy-1-methyl-2(1H)-quinolinone, offering predicted data based on established spectroscopic principles and analysis of related compounds. The detailed protocols for sample preparation, data acquisition, and processing serve as a practical resource for researchers in the field. Adherence to these methodologies will facilitate the accurate and efficient structural characterization of this and other novel quinolinone derivatives, thereby supporting advancements in synthetic and medicinal chemistry.

References

  • (Rsc.org)

  • (Wiley Online Library)

  • (RSC Publishing)

  • (MDPI)

  • (Semantic Scholar)

  • (Ovid)

  • (ACS Publications)

  • (The Royal Society of Chemistry)

  • (NP-MRD)

  • (ChemicalBook)

  • (RSC Publishing)

  • (BenchChem)

  • (SpectraBase)

  • (RSC Publishing)

  • (SpectraBase)

  • (ChemicalBook)

  • (Heterocycles)

  • (ResearchGate)

  • (MDPI)

  • (Semantic Scholar)

  • (SWGDRUG.org)

Sources

Application

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 6-Methoxy-1-methyl-2(1H)-quinolinone

Abstract This technical guide provides a detailed analysis of the expected gas-phase fragmentation behavior of 6-Methoxy-1-methyl-2(1H)-quinolinone under tandem mass spectrometry (MS/MS) conditions. The quinolinone scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the expected gas-phase fragmentation behavior of 6-Methoxy-1-methyl-2(1H)-quinolinone under tandem mass spectrometry (MS/MS) conditions. The quinolinone scaffold is a significant motif in medicinal chemistry, and a thorough understanding of its fragmentation is crucial for its identification and structural characterization in complex matrices.[1][2] This document outlines the primary fragmentation pathways predicted from its chemical structure, supported by established principles of mass spectrometry. A comprehensive, step-by-step protocol for experimental verification using electrospray ionization tandem mass spectrometry (ESI-MS/MS) is also presented.

Introduction: The Significance of 6-Methoxy-1-methyl-2(1H)-quinolinone

The quinolin-2(1H)-one, or carbostyril, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific derivative, 6-Methoxy-1-methyl-2(1H)-quinolinone, with a molecular weight of 189.214 g/mol and a monoisotopic mass of 189.078979 g/mol , presents a unique substitution pattern that influences its physicochemical properties and, consequently, its mass spectral behavior.[3] Understanding the fragmentation of this molecule is essential for its unambiguous identification in various applications, including metabolite identification, reaction monitoring, and quality control in drug development. This guide provides a predictive analysis of its fragmentation pathways and a robust protocol for their experimental confirmation.

Theoretical Fragmentation Pathways

The fragmentation of 6-Methoxy-1-methyl-2(1H)-quinolinone in a tandem mass spectrometer, particularly following collision-induced dissociation (CID), is dictated by the relative bond strengths and the stability of the resulting fragment ions. The primary sites for fragmentation are the N-methyl and C-methoxy groups, as well as the carbonyl group on the quinolinone ring.

Based on established fragmentation patterns for methoxyquinolines and N-methylquinolones, several key fragmentation pathways can be predicted.[4][5][6] Under electrospray ionization (ESI) in positive ion mode, the molecule will primarily exist as the protonated species, [M+H]⁺, with an m/z of 190.086.

The following are the most probable fragmentation pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for N-methylated compounds is the homolytic cleavage of the N-CH₃ bond, resulting in the loss of a methyl radical (15 Da). This would produce a fragment ion at m/z 175.

  • Loss of Formaldehyde (CH₂O): The methoxy group can undergo a rearrangement and elimination of a neutral formaldehyde molecule (30 Da), a known fragmentation pathway for methoxy-substituted aromatic compounds. This would result in a fragment ion at m/z 160.

  • Loss of Carbon Monoxide (CO): The quinolinone ring contains a carbonyl group that can be lost as a neutral carbon monoxide molecule (28 Da). This is a characteristic fragmentation for N-methylquinolones.[6] This would lead to a fragment ion at m/z 162.

  • Combined Losses: Sequential fragmentation events are also highly probable. For instance, the initial loss of a methyl radical could be followed by the loss of carbon monoxide, yielding a fragment at m/z 147. Conversely, the loss of carbon monoxide followed by the loss of a methyl radical would also lead to the same m/z 147 fragment.

The proposed fragmentation pathways are visualized in the following diagram:

Fragmentation_Pathway M [M+H]⁺ m/z = 190.086 F1 [M+H - •CH₃]⁺ m/z = 175 M->F1 - •CH₃ (15 Da) F2 [M+H - CH₂O]⁺ m/z = 160 M->F2 - CH₂O (30 Da) F3 [M+H - CO]⁺ m/z = 162 M->F3 - CO (28 Da) F4 [M+H - •CH₃ - CO]⁺ m/z = 147 F1->F4 - CO (28 Da) F3->F4 - •CH₃ (15 Da)

Caption: Proposed fragmentation pathway of 6-Methoxy-1-methyl-2(1H)-quinolinone.

Experimental Protocol for MS/MS Analysis

To experimentally verify the proposed fragmentation pattern, the following protocol outlines a robust method using a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.

Materials and Reagents
  • 6-Methoxy-1-methyl-2(1H)-quinolinone standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

Sample Preparation
  • Prepare a stock solution of 6-Methoxy-1-methyl-2(1H)-quinolinone at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL for direct infusion analysis.

Mass Spectrometer and ESI Source Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

ParameterSuggested Value
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 - 4.5 kV
**Nebulizer Gas (N₂) **2 - 3 Bar
Drying Gas (N₂) Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Scan Range (MS1) m/z 50 - 300
Tandem Mass Spectrometry (MS/MS) Parameters
  • Perform a full scan (MS1) to identify the protonated molecule [M+H]⁺ at approximately m/z 190.1.

  • Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

  • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.

  • Acquire the product ion spectrum (MS2).

The experimental workflow is illustrated in the diagram below:

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution Stock->Working Dilute Infusion Direct Infusion Working->Infusion ESI Electrospray Ionization Infusion->ESI MS1 MS1 Scan (Identify m/z 190.1) ESI->MS1 CID Collision-Induced Dissociation MS1->CID Isolate Precursor MS2 MS2 Scan (Product Ions) CID->MS2

Caption: Experimental workflow for MS/MS analysis.

Anticipated Results

The MS/MS analysis of 6-Methoxy-1-methyl-2(1H)-quinolinone is expected to yield a product ion spectrum with the key fragments summarized in the table below. The relative intensities of these fragments will be dependent on the collision energy applied.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment Ion (m/z)
190.086[M+H - •CH₃]⁺Methyl radical (•CH₃)175.063
190.086[M+H - CH₂O]⁺Formaldehyde (CH₂O)160.050
190.086[M+H - CO]⁺Carbon Monoxide (CO)162.071
190.086[M+H - •CH₃ - CO]⁺Methyl radical + CO147.049

Conclusion

The predictable fragmentation pattern of 6-Methoxy-1-methyl-2(1H)-quinolinone, characterized by losses of methyl, formaldehyde, and carbon monoxide moieties, provides a reliable basis for its identification and structural confirmation using tandem mass spectrometry. The outlined experimental protocol offers a robust starting point for researchers to obtain high-quality MS/MS data. This understanding is critical for professionals in drug development and related scientific fields where the accurate characterization of such heterocyclic compounds is paramount.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. Available at: [Link]

  • Semantic Scholar. (n.d.). Mass Spectra of Oxygenated Quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1-methyl-2-phenyl-4(1H)-quinolinone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 6-Methoxy-1-methyl-2(1H)-quinolinone. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. Available at: [Link]

  • Chemsrc. (2025). 6-Methoxyquinolin-2(1H)-One. Retrieved from [Link]

  • ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • RSC Publishing. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Longdom Publishing. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques, 14(S11), 002. Retrieved from [Link]

  • Liu, X., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 7306915. Available at: [Link]

Sources

Method

Application Notes and Protocols for Cell Culture Assays Using 6-Methoxy-1-methyl-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Quinolinone Scaffold The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Quinolinone Scaffold

The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The therapeutic potential of quinolinone-based agents in oncology is particularly noteworthy, with demonstrated mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive cancer progression.[4][5]

This guide provides a comprehensive framework for the initial in vitro evaluation of 6-Methoxy-1-methyl-2(1H)-quinolinone , a specific derivative of the quinolinone family. While extensive research has been conducted on the broader class of quinolones, this document will equip researchers with the necessary protocols to systematically investigate the cytotoxic and mechanistic properties of this particular compound. The following sections offer detailed, step-by-step methodologies for foundational cell-based assays and explore potential molecular mechanisms of action based on the activities of structurally related compounds.

Physicochemical Properties and Compound Handling

A thorough understanding of a compound's physicochemical properties is critical for the design and interpretation of in vitro assays. For 6-Methoxy-1-methyl-2(1H)-quinolinone, key parameters such as aqueous solubility and stability in cell culture media should be determined empirically.

Stock Solution Preparation:

It is recommended to prepare a high-concentration stock solution of 6-Methoxy-1-methyl-2(1H)-quinolinone in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for experiments. It is crucial to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells, typically below 0.5%.

Foundational Cytotoxicity and Cell Viability Assessment

The initial characterization of a novel compound involves determining its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound that inhibits cell growth by 50%.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum)

  • 96-well flat-bottomed plates

  • 6-Methoxy-1-methyl-2(1H)-quinolinone (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Methoxy-1-methyl-2(1H)-quinolinone in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO-containing medium) and blank wells (medium only).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Example Data Presentation for IC50 Values

Cell LineIncubation Time (hours)IC50 (µM)
MCF-748Value to be determined
A54948Value to be determined
HCT11648Value to be determined

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Following the determination of cytotoxic activity, the subsequent step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer compounds.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cells cultured and treated in 6-well plates

  • Cold PBS

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 6-Methoxy-1-methyl-2(1H)-quinolinone at concentrations around the determined IC50 value for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle trypsinization method. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Principle: Cell cycle analysis by flow cytometry is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells based on their position in the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Ice-cold 70% ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with 6-Methoxy-1-methyl-2(1H)-quinolinone for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Investigating Potential Molecular Targets and Signaling Pathways

Based on the known biological activities of structurally similar quinolinone derivatives, two potential mechanisms of action for 6-Methoxy-1-methyl-2(1H)-quinolinone are proposed for further investigation: inhibition of tubulin polymerization and modulation of the PI3K/Akt signaling pathway.

Proposed Mechanism 1: Inhibition of Tubulin Polymerization

Several quinoline and quinolinone derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][5] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.

Principle: This cell-free assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is typically initiated by raising the temperature and is monitored by measuring the change in absorbance or fluorescence over time.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer

  • GTP solution

  • Microplate reader with temperature control

Procedure:

  • Reaction Setup: In a 96-well plate, combine the tubulin polymerization buffer, GTP solution, and various concentrations of 6-Methoxy-1-methyl-2(1H)-quinolinone. Include a vehicle control (DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.

  • Initiation of Polymerization: Add purified tubulin to each well and immediately begin monitoring the absorbance at 340 nm at 37°C.

  • Data Acquisition: Record the absorbance at regular intervals for a sufficient duration to observe the polymerization curve (typically 30-60 minutes).

  • Data Analysis: Plot the absorbance against time to visualize the polymerization kinetics. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibitory activity.

Diagram 1: Proposed Mechanism of Tubulin Polymerization Inhibition

cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2/M Arrest->Apoptosis 6-Methoxy-1-methyl-2(1H)-quinolinone 6-Methoxy-1-methyl-2(1H)-quinolinone 6-Methoxy-1-methyl-2(1H)-quinolinone->Tubulin Dimers Binds to Tubulin

Caption: Hypothetical inhibition of tubulin polymerization by 6-Methoxy-1-methyl-2(1H)-quinolinone.

Proposed Mechanism 2: Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its dysregulation is a common feature in many cancers, making it a key target for anticancer drug development.[8] Quinolone derivatives have been reported to exert their anticancer effects by modulating this pathway.[9]

Principle: Western blotting is a technique used to detect specific proteins in a sample. To investigate the effect of 6-Methoxy-1-methyl-2(1H)-quinolinone on the PI3K/Akt pathway, the phosphorylation status of key proteins in the cascade, such as Akt, can be assessed. A decrease in the phosphorylation of Akt would indicate inhibition of the pathway.

Materials:

  • Cells treated with 6-Methoxy-1-methyl-2(1H)-quinolinone

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt and total Akt) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Diagram 2: Experimental Workflow for In Vitro Characterization

A Compound Preparation (6-Methoxy-1-methyl-2(1H)-quinolinone) C Cytotoxicity Screening (MTT Assay) A->C B Cell Culture (Cancer Cell Lines) B->C D Determine IC50 Value C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) E->G H Molecular Target Investigation E->H I Tubulin Polymerization Assay H->I J Western Blot (PI3K/Akt Pathway) H->J

Caption: A logical workflow for the in vitro evaluation of 6-Methoxy-1-methyl-2(1H)-quinolinone.

Conclusion

This document provides a detailed guide for the initial in vitro characterization of 6-Methoxy-1-methyl-2(1H)-quinolinone. By following these protocols, researchers can obtain robust and reproducible data on the cytotoxic effects and potential mechanisms of action of this novel compound. The suggested assays, from initial viability screening to more in-depth mechanistic studies, will provide a solid foundation for further preclinical development and establish the therapeutic potential of 6-Methoxy-1-methyl-2(1H)-quinolinone as a candidate for anticancer drug discovery.

References

  • Chen, Y., et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology, 60(2), 324-329. [Link]

  • Aboutorabzadeh, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 21(1), 9-18. [Link]

  • BenchChem. (2025). Application Notes: Evaluating the Cytotoxicity of 6-methoxyquinolin-2(1H)-one. BenchChem.
  • BenchChem. (2025).
  • Wang, L., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104. [Link]

  • BenchChem. (2025).
  • EvitaChem. (n.d.). Buy 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one (EVT-3389646). EvitaChem.
  • BenchChem. (2025). 6-Hydroxy-1-methylquinolin-2(1H)-one. BenchChem.
  • Medina-Carmona, E., et al. (1997). Inhibition of Tubulin Polymerization by 5,6-Dihydroindolo[2,1-a]isoquinoline Derivatives. Journal of Medicinal Chemistry, 40(2), 255-264. [Link]

  • Liu, X., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(7), 3366-3383. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Potential mechanism of quinolones action on cancer cells. Changes in gene regulation after quinolones treatment, which lead to apoptosis and cell cycle arrest, were presented on the basis of analyzed data.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 28-36. [Link]

  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 893. [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
  • MDPI. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2636. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Mechanism of Quinolone Action and Resistance. PubMed Central.
  • IntechOpen. (2020). Mechanisms of Resistance to Quinolones. IntechOpen.
  • ACS Publications. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • ResearchGate. (2010). Quinolones Chemistry and its Therapeutic Activities.
  • Santa Cruz Biotechnology. (n.d.). 6-Methoxy-3-(phenethylamino-methyl)-1H-quinolin-2-one. Santa Cruz Biotechnology.
  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2025). Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem.
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PI3K/Akt Pathway Activation Attenuates the Cytotoxic Effect of Methyl Jasmonate Toward Sarcoma Cells. PubMed Central.
  • IntechOpen. (2015).
  • MDPI. (2019). Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy. Cells, 8(8), 793. [Link]

  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(13), 6049-6063. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 6-Methoxy-1-methyl-2(1H)-quinolinone Synthesis

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting strategies for the synthesis of 6-Methoxy-1-methyl-2(1H)-qui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies for the synthesis of 6-Methoxy-1-methyl-2(1H)-quinolinone. We will address common challenges leading to low yields, focusing on the two primary stages of the synthesis: the formation of the 6-methoxy-2(1H)-quinolinone core and its subsequent N-methylation. Our approach is grounded in mechanistic principles to empower you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: My initial reaction to form the quinolinone core resulted in a low yield and a significant amount of black tar. What is the primary cause and how can I prevent it?

A: Tar formation is a classic issue in quinoline syntheses like the Skraup reaction, which often uses p-anisidine and glycerol. It arises from the polymerization of acrolein (formed in-situ from glycerol dehydration) under harsh acidic and high-temperature conditions.[1] To mitigate this, you should incorporate a moderating agent like ferrous sulfate (FeSO₄) or boric acid. These agents help to control the exothermic nature of the reaction, preventing localized overheating and subsequent polymerization.[1][2] Ensuring controlled, slow addition of sulfuric acid and maintaining efficient stirring are also critical.

Q2: During the methylation of 6-methoxy-2(1H)-quinolinone, I'm getting a mixture of two products. Why is this happening and how can I favor the desired N-methylated product?

A: This is a common selectivity issue arising from the ambident nucleophilic character of the 2-quinolinone system. It exists in tautomeric equilibrium between a lactam (amide) and a lactim (enol) form. Consequently, methylation can occur at either the nitrogen (N-methylation) to give the desired product or the oxygen (O-methylation) to yield 2,6-dimethoxyquinoline. The outcome is highly dependent on your choice of base and solvent. To selectively achieve N-methylation, use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF. NaH is strong enough to irreversibly deprotonate the nitrogen, making it the more reactive nucleophile.[3]

Q3: My N-methylation reaction is very slow or fails to go to completion, with a lot of starting material left. What steps should I take?

A: Incomplete conversion is typically due to insufficient reactivity. First, verify the quality of your reagents; ensure the solvent is anhydrous and the methylating agent (e.g., methyl iodide) has not degraded. If reagent quality is confirmed, the issue likely lies with the base. If you are using a weaker base like potassium carbonate (K₂CO₃), switching to a stronger base such as sodium hydride (NaH) will significantly increase the rate of deprotonation and subsequent methylation.[3] You can also try moderately increasing the reaction temperature and extending the reaction time, monitoring progress carefully by Thin Layer Chromatography (TLC).

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Synthesis of the 6-Methoxy-2(1H)-quinolinone Intermediate

The most common route to the quinolinone core from p-anisidine is a modified Skraup synthesis. While effective, this reaction is notoriously aggressive and requires careful control to maximize yield and minimize byproduct formation.

start Low Yield of 6-Methoxy-2(1H)-quinolinone check_tar Observe Significant Tar/Polymer Formation? start->check_tar check_sm TLC Shows Unreacted Starting Material? check_tar->check_sm No solution_tar Implement Reaction Control: - Add Ferrous Sulfate (FeSO₄) - Ensure Slow H₂SO₄ Addition - Maintain Vigorous Stirring - Control Temperature Below 140°C check_tar->solution_tar Yes solution_sm Optimize Reaction Conditions: - Increase Reflux Time (Monitor by TLC) - Verify Reagent Stoichiometry - Ensure Quality of Glycerol & Oxidant check_sm->solution_sm Yes purification Refine Work-up Procedure: - Neutralize carefully to pH ~5.5 - Use appropriate solvent for extraction - Consider column chromatography check_sm->purification No solution_tar->check_sm solution_sm->purification

Caption: Troubleshooting logic for the quinolinone core synthesis.

This protocol is adapted from established methods for synthesizing 6-methoxyquinoline, the precursor that can be oxidized to the desired quinolinone.[2][4]

  • Reaction Setup: In a well-ventilated fume hood, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts, as an oxidizing agent), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts) in a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer.[2]

  • Acid Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid. The reaction is highly exothermic; maintain control over the temperature using an ice bath.

  • Heating: Heat the mixture to approximately 140°C and maintain reflux for 8-9 hours.[2] Monitor the reaction's progress periodically via TLC.

  • Work-up: After cooling to room temperature, slowly neutralize the reaction mixture with a 50% sodium hydroxide solution to a pH of approximately 5.5.[2]

  • Isolation: Remove any floating resinous material. Filter the solid product and wash thoroughly with distilled water, followed by a wash with a cold organic solvent like ethyl acetate to remove organic-soluble impurities.[2][4]

  • Purification: The crude 6-methoxyquinoline can be further purified by recrystallization or column chromatography. Subsequent oxidation to 6-methoxy-2(1H)-quinolinone is required.

ProblemProbable Cause(s)Recommended Solution(s)
Violent, Uncontrolled Reaction The reaction is highly exothermic; rapid addition of H₂SO₄.Add H₂SO₄ very slowly with efficient cooling (ice bath). Ensure moderating agents (FeSO₄, boric acid) are present.[1][2]
Low Conversion Insufficient reaction time or temperature. Impure reagents.Increase reflux time, monitoring by TLC. Ensure all reagents are of high purity and correct stoichiometry.
Difficult Purification Extensive tar formation co-precipitates with the product.Follow mitigation strategies for tar. During work-up, after neutralization, an extraction with a suitable organic solvent may be necessary to separate the product from inorganic salts and some tars.[4]
Guide 2: Achieving High Selectivity in N-Methylation

The final step, N-methylation, is critical for obtaining the target compound. The primary challenge is controlling the chemoselectivity between N-alkylation and O-alkylation.

The 2-quinolinone scaffold is an ambident nucleophile. Under basic conditions, a resonance-stabilized anion is formed. The reaction pathway is dictated by Hard-Soft Acid-Base (HSAB) theory and reaction conditions.

  • N-Methylation (Desired): The nitrogen atom is a "softer" nucleophile. This pathway is favored by strong bases (e.g., NaH) that ensure complete and irreversible deprotonation of the nitrogen. Polar aprotic solvents (DMF, DMSO) also favor this route.[3]

  • O-Methylation (Side Product): The oxygen atom is a "harder" nucleophile. This pathway can become competitive when using weaker bases (e.g., K₂CO₃, Cs₂CO₃) in solvents like acetone, where an equilibrium between the neutral form and the anion exists.[3][5]

cluster_0 Reaction Conditions strong_base Strong Base (NaH) Polar Aprotic Solvent (DMF) n_product Desired Product: 6-Methoxy-1-methyl-2(1H)-quinolinone (N-Methylation) strong_base->n_product Favors (Kinetic Control) weak_base Weaker Base (K₂CO₃) Solvent (Acetone/DMF) weak_base->n_product Can also form o_product Side Product: 2,6-Dimethoxyquinoline (O-Methylation) weak_base->o_product Favors (Thermodynamic Control) start 6-Methoxy-2(1H)-quinolinone

Caption: Influence of reaction conditions on N- vs. O-methylation selectivity.

ParameterFor Selective N-Methylation (Desired)For Selective O-Methylation
Base Sodium Hydride (NaH) (strong, non-nucleophilic)Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (weaker)[3]
Solvent Anhydrous polar aprotic (e.g., DMF , THF)Polar aprotic (e.g., Acetone, DMF)[3]
Methylating Agent Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
Temperature 0°C to Room Temperature or slightly elevated (e.g., 60-80°C)[3]Room Temperature to 80°C[3]

Protocol 1: General Procedure for Selective N-Methylation (Favored) This protocol is designed to favor the formation of 6-Methoxy-1-methyl-2(1H)-quinolinone.[3]

  • Preparation: To a stirred solution of 6-methoxy-2(1H)-quinolinone (1 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., Nitrogen or Argon), carefully add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 mmol).

  • Deprotonation: Stir the mixture at room temperature until the evolution of hydrogen gas ceases (typically 30-60 minutes).

  • Addition of Methylating Agent: Slowly add methyl iodide (CH₃I) (1.1-1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 60-80°C, monitoring progress by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for O-Methylation (For Comparison/Byproduct Identification) This protocol is designed to favor the formation of 2,6-dimethoxyquinoline.[3]

  • Preparation: To a stirred solution of 6-methoxy-2(1H)-quinolinone (1 mmol) in anhydrous acetone or DMF (10 mL), add powdered potassium carbonate (K₂CO₃) (3 mmol).

  • Addition of Methylating Agent: Add methyl iodide (CH₃I) (1.1 mmol) to the suspension.

  • Reaction: Heat the reaction mixture at 60-80°C and monitor the progress by TLC.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

References

  • BenchChem. An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
  • BenchChem.
  • BenchChem. Technical Support Center: Optimization of N-methylation Reactions for Isoquinoline-3,5,8-trione.
  • BenchChem.
  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

Optimization

preventing oxidation and degradation of 6-Methoxy-1-methyl-2(1H)-quinolinone during storage

Welcome to the technical support center for 6-Methoxy-1-methyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Methoxy-1-methyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a quinolinone derivative, 6-Methoxy-1-methyl-2(1H)-quinolinone is susceptible to degradation, which can compromise experimental results and product efficacy. This document provides in-depth technical guidance and troubleshooting protocols based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-Methoxy-1-methyl-2(1H)-quinolinone?

A1: The main factors that can lead to the degradation of 6-Methoxy-1-methyl-2(1H)-quinolinone are exposure to oxygen (oxidation), light (photodegradation), and, to a lesser extent, non-optimal pH conditions and elevated temperatures.[1][2][3][4] Quinoline and its derivatives are known to be sensitive to these environmental factors.[3][5]

Q2: My solid 6-Methoxy-1-methyl-2(1H)-quinolinone has developed a yellowish or brownish tint. What does this indicate?

A2: A change in color from white or off-white to a yellowish or brownish hue is a common visual indicator of degradation in quinoline-based compounds.[5] This is often a result of oxidation or photodegradation, leading to the formation of colored byproducts.

Q3: Can I store solutions of 6-Methoxy-1-methyl-2(1H)-quinolinone?

A3: While it is always best to prepare solutions fresh, short-term storage is possible with appropriate precautions. The stability of the compound in solution will depend on the solvent, pH, and storage conditions (light and temperature). For sensitive experiments, it is highly recommended to validate the stability of stock solutions under your specific storage conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products.- Identify the degradants: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks. Common degradation pathways include hydroxylation of the quinoline ring or demethylation of the methoxy group.[3][5][6][7][8] - Review storage conditions: Ensure the compound has been stored according to the best practices outlined below (protection from light and oxygen). - Perform a forced degradation study: To confirm the identity of degradants, you can subject a small sample to stress conditions (e.g., exposure to UV light, an oxidizing agent like H₂O₂) and compare the resulting chromatogram to your sample.[9]
Inconsistent results or loss of potency in biological assays. Degradation of the active compound.- Use fresh material: If degradation is suspected, use a fresh, unopened vial of the compound for your experiments. - Prepare fresh solutions: Avoid using old stock solutions. Prepare solutions immediately before use. - Validate solution stability: If you must store solutions, perform a time-course experiment to determine how long the compound remains stable in your chosen solvent and storage conditions. Analyze samples at different time points using a stability-indicating HPLC method.[1][2][9][10]
Solid material appears discolored or clumped. Oxidation and/or moisture absorption.- Visual inspection: A noticeable change in color or texture is a strong indicator of degradation. - Proper storage: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere, and with a desiccant if the material is hygroscopic.[1]

Best Practices for Storage and Handling

To prevent the oxidation and degradation of 6-Methoxy-1-methyl-2(1H)-quinolinone, adhere to the following guidelines. The underlying principle is to minimize exposure to the key degradation triggers: oxygen, light, and moisture.

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature Store in a cool, dry place.[1] For long-term storage, refrigeration (2-8 °C) is recommended.Lower temperatures slow down the rate of chemical reactions, including degradation pathways.[11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]The quinolinone ring system can be susceptible to oxidation.[3][8][12] Replacing oxygen with an inert gas in the storage container headspace significantly reduces the risk of oxidative degradation.
Light Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1]Quinoline compounds are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[3][5]
Moisture Store in a tightly sealed container in a dry environment. Consider using a desiccant in the secondary container.Moisture can facilitate certain degradation pathways.
Handling Procedures
  • Inert Atmosphere Handling: For maximum stability, especially when accessing the compound multiple times, it is best to handle it in a glove box or under a stream of inert gas.

  • Minimize Exposure: When weighing or handling the compound in the open, do so quickly to minimize exposure to air and light.

  • Solvent Selection: When preparing solutions, use high-purity, degassed solvents to minimize dissolved oxygen and other reactive impurities.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid 6-Methoxy-1-methyl-2(1H)-quinolinone
  • Preparation: If the compound is in its original packaging and sealed, store it directly under the recommended conditions. If the original seal is broken, it is best to transfer it to a new, appropriate container.

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Gas Purge:

    • Place the vial containing the compound in a desiccator or a sealable bag.

    • Gently flush the container with a stream of argon or nitrogen for 1-2 minutes to displace the air.

    • Quickly and tightly seal the vial cap.

  • Secondary Containment: Place the sealed vial in a labeled, sealable bag with a small desiccant pouch.

  • Storage: Store the package in a refrigerator (2-8 °C) or a cool, dark place.

Protocol 2: Preparation and Short-Term Storage of Stock Solutions
  • Solvent Preparation: Use HPLC-grade or equivalent high-purity solvent. To remove dissolved oxygen, sparge the solvent with argon or nitrogen for 10-15 minutes or use a sonicator bath for 15-20 minutes.

  • Solution Preparation: Prepare the stock solution by dissolving the compound in the degassed solvent to the desired concentration.

  • Storage: Store the solution in an amber glass vial with a PTFE-lined cap. For added protection, wrap the vial in aluminum foil. Store at 2-8 °C. It is recommended to use the solution within a few days. For longer storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.

Visualizing Degradation and Prevention

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 6-Methoxy-1-methyl-2(1H)-quinolinone based on the known reactivity of quinoline and quinolinone derivatives.

G A 6-Methoxy-1-methyl-2(1H)-quinolinone (Stable Compound) B Oxidative Degradation Products (e.g., Hydroxylated derivatives) A->B O₂ / Light / Heat C Photodegradation Products (e.g., Ring-opened or hydroxylated species) A->C UV / Visible Light D Demethylation Product (6-Hydroxy-1-methyl-2(1H)-quinolinone) A->D Acidic/Basic Conditions or Enzymatic Activity

Caption: Potential degradation pathways for 6-Methoxy-1-methyl-2(1H)-quinolinone.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting issues related to the stability of 6-Methoxy-1-methyl-2(1H)-quinolinone.

start Problem Observed (e.g., color change, inconsistent results) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_handling Review Handling Procedures (Exposure to air, solvent quality) start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage improper_handling Improper Handling Identified check_handling->improper_handling implement_bp Implement Best Practices (See Protocols 1 & 2) improper_storage->implement_bp use_new Use a Fresh Aliquot or New Batch improper_storage->use_new improper_handling->implement_bp improper_handling->use_new implement_bp->use_new problem_resolved Problem Resolved use_new->problem_resolved further_investigation Further Investigation Needed (e.g., Forced Degradation Study, LC-MS) use_new->further_investigation if problem persists

Caption: Troubleshooting workflow for stability issues.

References

  • Jones, K., Roset, X., Rossiter, S., & Whitfield, P. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry, 1(24), 4380–4383. [Link]

  • Jones, K., Roset, X., Rossiter, S., & Whitfield, P. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. PubMed. [Link]

  • ResearchGate. (2025). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies.
  • Semantic Scholar. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • MDPI. (2024).
  • Singh, B., & Kumar, B. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar.
  • Ahmad, I., et al. (2013).
  • MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI.
  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed.
  • ResearchGate. (n.d.). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • Liu, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.
  • Baroni, R. M., et al. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations.
  • Vishnuraj, A. R., Gurupadayya, B. M., & Kathirvel, S. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. Impactfactor.org.
  • Pharma.Tips. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharma.Tips.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Semantic Scholar. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Semantic Scholar.
  • Wibaut, J. P. (n.d.). THE OZONOLYSIS OF QUINOLINE AND SOME OF lTS HOMO. dwc.knaw.nl.
  • ACS Publications. (2002). Radical-Induced Oxidative Transformation of Quinoline. The Journal of Physical Chemistry A.
  • ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • ACS Publications. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology.
  • Kochany, J. (n.d.). Photodegradation of quinoline in water.
  • Indian Academy of Sciences. (n.d.). Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin- 2(1H)-one. Indian Academy of Sciences.
  • Frontiers. (n.d.). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers.
  • ACS Publications. (2008). Et3N-Induced Demethylation−Annulation of 3-Alkynyl-4-methoxy-2-pyridones and Structurally Related Compounds in the Synthesis of Furan-Fused Heterocycles. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem.
  • precisionFDA. (2026). 6-METHOXYQUINOLINE. precisionFDA.
  • U.S. Environmental Protection Agency. (2025). 6-Methoxy-1-methyl-2(1H)-quinolinone - Chemical Details. U.S. Environmental Protection Agency.
  • NextSDS. (n.d.). 4-Hydroxy-6-methoxy-1-methyl-2(1H)-quinolinone. NextSDS.
  • PubMed. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed.

Sources

Reference Data & Comparative Studies

Validation

6-Methoxy-1-methyl-2(1H)-quinolinone vs other quinolinone alkaloids efficacy

As a Senior Application Scientist, evaluating the structural nuances of heterocyclic scaffolds is critical for predicting their pharmacokinetic (PK) and pharmacodynamic (PD) behaviors. The 1-methyl-2-quinolone (MeQone) f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances of heterocyclic scaffolds is critical for predicting their pharmacokinetic (PK) and pharmacodynamic (PD) behaviors. The 1-methyl-2-quinolone (MeQone) framework is a privileged structural motif found in over 300 naturally occurring quinoline alkaloids, predominantly isolated from the Rutaceae family[1]. Within this diverse class, 6-Methoxy-1-methyl-2(1H)-quinolinone (CAS 5392-11-0) stands out as a highly optimized node for synthetic and medicinal chemistry.

This guide provides an objective, data-driven comparison of 6-Methoxy-1-methyl-2(1H)-quinolinone against other prominent quinoline/quinolinone alkaloids. By dissecting the structural causality behind their biological efficacies, we can establish a rigorous framework for comparative screening and drug development.

Part 1: Structural Causality & Mechanistic Rationale

To understand the efficacy of 6-Methoxy-1-methyl-2(1H)-quinolinone, we must first analyze the "why" behind its specific functional groups. Subtle modifications to the quinoline core drastically alter target affinity and membrane permeability.

  • N1-Methylation (Tautomeric Locking): Unsubstituted 2-quinolones exist in a dynamic equilibrium between the lactam (2-quinolone) and lactim (2-hydroxyquinoline) tautomers[2]. Methylation at the N1 position permanently locks the molecule in the lactam state. This structural rigidification abolishes the hydrogen-bond donor capability of the nitrogen, significantly increasing the molecule's lipophilicity (LogP) and enhancing passive membrane permeability across lipid bilayers. Furthermore, this prevents off-target interactions driven by indiscriminate hydrogen bonding.

  • C6-Methoxy Substitution (Electronic Modulation): The methoxy group at the C6 position acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the aromatic system, narrowing the HOMO-LUMO gap. In the context of kinase inhibition (e.g., PI3Kα or CDKs), this electron-rich aromatic ring forms superior π-π stacking interactions with aromatic residues in the ATP-binding pocket, while the oxygen of the methoxy group serves as a targeted hydrogen-bond acceptor[2][3].

Part 2: Comparative Efficacy Profile

How does the MeQone derivative stack up against other historically and clinically significant alkaloids?

  • Camptothecin (CPT): A highly complex, pentacyclic quinoline alkaloid that exhibits profound anticancer activity by specifically targeting and trapping the DNA Topoisomerase I cleavage complex[4]. While CPT is highly potent, it suffers from severe dose-limiting toxicities and lactone ring instability in physiological plasma.

  • Quinine: The historically significant antimalarial quinoline alkaloid isolated from Cinchona bark[4]. It acts by inhibiting heme polymerase in Plasmodium species[5]. However, its efficacy against modern mammalian kinase targets or solid tumors is negligible.

  • 4-Hydroxy-2-quinolone analogs: Structurally similar to our target, these compounds are known ATP-binding site competitive inhibitors. The addition of the 6-methoxy group to the 2-quinolone backbone has been shown to synergize with other substitutions to drive broad-spectrum antitumour properties at the nanomolar level[2].

Quantitative Data Presentation
Alkaloid / CompoundPrimary Target / MechanismBaseline Efficacy (IC50 / MIC)Structural StabilityPrimary Application
6-Methoxy-1-methyl-2(1H)-quinolinone Kinase ATP-pocket (e.g., PI3K/CDK)Low μM to nM (dependent on R4 substitution)[2]High (Lactam locked)Anticancer / Kinase Inhibition
Camptothecin (CPT) DNA Topoisomerase I[4]< 0.01 μM (Highly potent)Low (Lactone hydrolysis)Oncology (Chemotherapy)
Quinine Heme Polymerase[5]0.25 - 0.5% (MIC against E. coli)[5]ModerateAntimalarial / Antimicrobial
Rutaecarpine COX-2 / Phagocytosis suppression~17 - 22 μM (PC-3 cell lines)[6]HighAnti-inflammatory / Antitumor

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent signaling interventions of the MeQone scaffold compared to the reference alkaloid Camptothecin.

MOA MeQone 6-Methoxy-1-methyl- 2(1H)-quinolinone Kinase Kinase Domain (e.g., PI3K/CDK) MeQone->Kinase ATP-Competitive Inhibition CPT Camptothecin (Reference) TopoI DNA Topoisomerase I CPT->TopoI Complex Stabilization Apoptosis Apoptosis & Cell Cycle Arrest Kinase->Apoptosis Pathway Blockade TopoI->Apoptosis DNA Damage

Fig 1. Divergent apoptotic signaling pathways of MeQone derivatives vs. Camptothecin.

Part 4: Self-Validating Experimental Protocols

To objectively compare the efficacy of 6-Methoxy-1-methyl-2(1H)-quinolinone against reference alkaloids, researchers must employ highly controlled in vitro assays. Below is a methodology for a comparative Kinase Inhibition Assay, engineered for maximum reproducibility and causality.

Protocol: High-Throughput ATP-Competitive Kinase Inhibition Assay

1. Compound Preparation & Solubilization

  • Action: Prepare 10 mM stock solutions of all quinolinone derivatives in 100% anhydrous DMSO.

  • Causality: Quinolinone alkaloids exhibit variable aqueous solubility. Anhydrous DMSO prevents premature precipitation and hydrolysis. The final assay concentration of DMSO must be kept strictly at ≤1% to prevent solvent-induced enzyme denaturation.

2. Enzyme Reaction Buffer Formulation

  • Action: Prepare buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20, and 1 mM DTT.

  • Causality: The addition of 1 mM DTT is critical; it maintains the catalytic cysteine residues of the kinase in a reduced state, preventing oxidative inactivation that would skew the apparent IC50. Tween-20 prevents the non-specific binding of lipophilic alkaloids to the plastic microtiter plate walls.

3. Reaction Initiation & Thermodynamic Incubation

  • Action: Add the targeted kinase and the quinolinone compound to the buffer. Pre-incubate for 15 minutes at room temperature before adding ATP.

  • Causality: This pre-incubation allows for the thermodynamic equilibrium of the inhibitor-enzyme complex. This is essential for accurately measuring competitive inhibition without the kinetic lag of ATP displacement.

4. Luminescent Detection

  • Action: Utilize an ADP-Glo™ Kinase Assay kit to measure the depletion of ATP/generation of ADP.

  • Causality: Instead of measuring a phosphorylated peptide product, measuring ADP generation provides a universal, target-agnostic readout. Crucially, luminescence is highly resistant to the auto-fluorescence interference commonly caused by the conjugated aromatic rings of quinoline alkaloids.

Workflow Step1 1. Compound Prep (10mM in Anhydrous DMSO) Step2 2. Target Incubation (Buffer + 1mM DTT, 15 min) Step1->Step2 Step3 3. ADP-Glo Readout (Luminescence Detection) Step2->Step3 Step4 4. Data Analysis (Non-linear Regression IC50) Step3->Step4

Fig 2. Self-validating high-throughput kinase inhibition assay workflow.

References

  • Biologically active quinoline and quinazoline alkaloids part I. National Institutes of Health (NIH). Available at: [Link]

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. National Institutes of Health (NIH). Available at:[Link]

  • A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. Biointerface Research in Applied Chemistry. Available at:[Link]

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. National Institutes of Health (NIH). Available at:[Link]

  • Structure-based design and molecular docking of N-phenyl 4-hydroxy-2-quinolone-3-carboxamides. Al-Zaytoonah University. Available at: [Link]

Sources

Comparative

6-Methoxy-1-methyl-2(1H)-quinolinone analytical reference standard characterization

An in-depth technical guide for the analytical characterization of 6-Methoxy-1-methyl-2(1H)-quinolinone reference standards, designed for researchers, analytical chemists, and drug development professionals. Introduction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical characterization of 6-Methoxy-1-methyl-2(1H)-quinolinone reference standards, designed for researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Imperative for Quinolinone Scaffolds

Quinolinone derivatives, including 6-methoxy-1-methyl-2(1H)-quinolinone (6-MMQ) and its hydroxylated analogs, serve as highly versatile scaffolds in pharmaceutical development. They exhibit well-documented potential as antimicrobial agents, anticancer leads, and PDE3/4 inhibitors . Because 6-MMQ is frequently utilized as a critical starting material, a synthetic intermediate, or a biomarker in pharmacokinetic assays, the metrological traceability and absolute purity of its reference standard are paramount.

As a Senior Application Scientist, I frequently observe laboratories relying solely on High-Performance Liquid Chromatography (HPLC) area percentages to assign standard purity. However, chromatographic area does not equate to absolute mass fraction. This guide objectively compares three tiers of 6-MMQ reference standards and outlines a self-validating, orthogonal analytical workflow to ensure absolute scientific integrity.

Part 1: Reference Standard Tier Comparison

When sourcing 6-MMQ for quantitative assays, selecting the appropriate grade of reference material dictates the reliability of your downstream data.

Table 1: 6-MMQ Reference Standard Alternatives

Standard TierPurity Assignment MethodMetrological TraceabilityPrimary Use CaseCost/Value Ratio
ISO 17034 Certified Reference Material (CRM) qNMR (Absolute Mass Fraction)SI-Traceable (e.g., NIST/BIPM)Instrument calibration, quantitative QC release, regulatory filings.High initial cost; eliminates regulatory risk.
Standard Research Grade HPLC-UV / LC-MS (Relative Area %)Non-traceableEarly-stage synthesis, qualitative screening, non-GLP R&D.Low cost; high risk for quantitative bias.
Stable Isotope-Labeled (SIL-IS) HPLC-UV & Isotopic EnrichmentNon-traceable (Internal use)Internal standard for LC-MS/MS bioanalysis (e.g., 6-MMQ-d3).High cost; essential for matrix effect correction.

Causality Check: Why mandate an ISO 17034 CRM for late-stage development? ISO 17034 specifies stringent general requirements for the competence and consistent operation of reference material producers . Using a CRM guarantees that the uncertainty budget (including homogeneity and stability) has been rigorously calculated, safeguarding your assay against systemic bias.

Part 2: The Self-Validating Analytical Workflow

To fully characterize a 6-MMQ reference standard, we must employ orthogonal techniques. HPLC provides excellent separation of structurally similar impurities, while Quantitative NMR (qNMR) provides an absolute mass fraction without requiring a pre-existing standard of 6-MMQ.

G N1 Raw Synthesis 6-MMQ N2 HPLC-UV / LC-MS Impurity Profiling N1->N2 Chromatographic Screening N3 qNMR Analysis Absolute Purity N2->N3 SI-Traceable Quantification N4 KF Titration / GC-HS Water & Solvents N3->N4 Mass Balance Orthogonality N5 ISO 17034 Certified CRM N4->N5 Final Certification

Workflow for the metrological certification of 6-MMQ reference standards.

Protocol 1: Absolute Purity Determination via qNMR (The Gold Standard)

Quantitative NMR (qNMR) is a primary reference measurement procedure for quantifying the main component within an organic compound, providing direct SI-traceable purity assignment . The fundamental basis of qNMR is the direct proportionality of the signal intensity to the number of nuclei contributing to that resonance line .

Step-by-Step Methodology:

  • Sample & Calibrant Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~10 mg of the 6-MMQ sample and ~5 mg of an SI-traceable internal standard (e.g., Maleic acid TraceCERT®) into the same vial.

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6.

    • Causality: DMSO-d6 is chosen because its residual solvent peak (2.50 ppm) does not overlap with the target 6-MMQ methoxy protons (~3.9 ppm) or the maleic acid olefinic protons (6.26 ppm).

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to ≥ 30 seconds.

    • Causality: D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the measured protons. Incomplete relaxation destroys the direct proportionality of the integral, leading to artificially low purity values.

  • Integration: Integrate the 6-MMQ methoxy singlet (3H) against the maleic acid singlet (2H) to calculate the absolute mass fraction.

Protocol 2: Orthogonal Impurity Profiling via HPLC-UV

Step-by-Step Methodology:

  • System Setup: Utilize a C18 column (4.6 x 150 mm, 5 µm) maintained at 30 °C. Set UV detection to 254 nm.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The quinolinone nitrogen and methoxy oxygen can interact with residual silanols on the C18 stationary phase. Formic acid acts as an ion-pairing agent and maintains the analyte in a consistent protonation state, preventing peak tailing and ensuring reproducible retention times.

  • Gradient Elution: Run a gradient from 20% B to 80% B over 20 minutes.

    • Causality: A gradient is mandatory to elute both highly polar degradation products (e.g., desmethyl-6-MMQ) and lipophilic synthetic byproducts in a single run.

Part 3: Experimental Data & Mass Balance

To demonstrate the critical difference between relative chromatographic purity and absolute mass purity, observe the following characterization data from a hypothetical batch of 6-MMQ.

Table 2: Comparative Analytical Data for 6-MMQ Characterization

Analytical ParameterTechniqueResultImplication for Reference Standard
Chromatographic Purity HPLC-UV (254 nm)99.85% (Area)Indicates high organic purity, but ignores UV-transparent impurities (water, salts, solvents).
Absolute Purity 1H qNMR98.20% (Mass)The true mass fraction. The 1.65% discrepancy vs HPLC is due to residual water and solvent.
Water Content Karl Fischer Titration1.10% (w/w)Accounts for the majority of the mass balance gap.
Residual Solvent GC-Headspace0.50% (w/w)Confirms presence of residual synthesis solvent (e.g., ethyl acetate).
Final Assigned Purity Mass Balance / qNMR 98.2% ± 0.3% The certified value to be used in quantitative calculations.

References

  • BIPM (Bureau International des Poids et Mesures) - Quantitative NMR (qNMR). Available at: [Link][1]

  • ANSI National Accreditation Board - ISO 17034 Accreditations. Available at: [Link][2]

Sources

Validation

Benchmarking 6-Methoxy-1-methyl-2(1H)-quinolinone Against Standard PDE3 Inhibitors: A Comprehensive Experimental Guide

Executive Summary The development of selective phosphodiesterase 3 (PDE3) inhibitors remains a critical focus in cardiovascular and respiratory pharmacology. 6-Methoxy-1-methyl-2(1H)-quinolinone (6-MMQ) (CAS: 5392-11-0)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective phosphodiesterase 3 (PDE3) inhibitors remains a critical focus in cardiovascular and respiratory pharmacology. 6-Methoxy-1-methyl-2(1H)-quinolinone (6-MMQ) (CAS: 5392-11-0) is a highly specialized quinolinone derivative that shares a core structural scaffold with established PDE3 inhibitors[1].

As a Senior Application Scientist, I have designed this guide to objectively benchmark 6-MMQ against industry-standard PDE3 inhibitors—Cilostazol and Milrinone . By employing a self-validating cascade of biochemical and cellular assays, this guide provides researchers with a robust framework to evaluate target engagement, functional efficacy, and off-target selectivity.

Mechanistic Overview & Pharmacophore Rationale

PDE3 is a dual-specificity phosphodiesterase that regulates intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE3A is highly expressed in platelets and the heart, while PDE3B is predominantly found in adipocytes and hepatocytes[2].

The structural architecture of 6-MMQ is not coincidental. The C-6 methoxy and N-1 methyl groups on the 2(1H)-quinolinone core act as critical pharmacophore elements. These functional groups anchor the molecule within the hydrophobic pocket of the PDE3 catalytic domain, mimicking the binding pose of the cAMP purine ring. By competitively inhibiting PDE3, 6-MMQ prevents the degradation of cAMP to 5'-AMP, thereby amplifying Protein Kinase A (PKA) signaling cascades that lead to physiological responses such as the inhibition of platelet aggregation[3].

G GPCR Gs-Coupled GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates (Gαs) cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PDE3 PDE3A/B cAMP->PDE3 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Degradation Effect Physiological Response (e.g., Anti-aggregation) PKA->Effect Phosphorylation Cascade Inhibitors Inhibitors: 6-MMQ Cilostazol Milrinone Inhibitors->PDE3 Blocks

Mechanism of PDE3 inhibition by 6-MMQ, Cilostazol, and Milrinone within the cAMP cascade.

Benchmarking Experimental Workflows

To ensure scientific integrity, we utilize an orthogonal testing approach. We begin with a cell-free biochemical assay to confirm direct target engagement, followed by a cell-based functional assay to verify membrane permeability and physiological efficacy.

Workflow Prep Compound Prep (6-MMQ, Cilostazol, Milrinone in DMSO) TRFRET Biochemical Assay TR-FRET IMAP (Target: PDE3A/B) Prep->TRFRET CellAssay Cellular Assay cAMP Accumulation (Human Platelets) Prep->CellAssay FuncAssay Functional Assay Platelet Aggregation (Turbidimetric) Prep->FuncAssay Data Data Analysis IC50 & EC50 Determination TRFRET->Data CellAssay->Data FuncAssay->Data

Experimental workflow for benchmarking PDE3 inhibitors across biochemical and cellular assays.

Protocol 1: Cell-Free PDE3A/B Enzymatic Inhibition Assay (TR-FRET)

Causality & Rationale: We utilize the Immobilized Metal Assay for Phosphochemicals (IMAP) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay over traditional radiometric [3H] -cAMP methods. TR-FRET provides a homogeneous, antibody-free format that eliminates radioactive waste and minimizes compound auto-fluorescence interference, ensuring high-fidelity IC50​ calculations[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 6-MMQ, Cilostazol, and Milrinone in 100% DMSO. Serially dilute compounds 1:4 to generate an 11-point concentration curve (top final assay concentration of 100 µM)[2].

  • Enzyme Incubation: In a 384-well low-volume white plate, dispense 10 µL of recombinant human PDE3A or PDE3B enzyme diluted in assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl2​ , 0.05% NaN3​ , 0.1% BSA).

  • Compound Addition: Add 40 nL of the test compounds using an acoustic liquid handler. Include 10 µM Trequinsin as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition) to establish the assay's Z'-factor[2].

  • Substrate Addition: Initiate the reaction by adding 10 µL of 100 nM FAM-cAMP substrate. Incubate at room temperature for 1 hour.

  • Signal Generation: Add 60 µL of IMAP TR-FRET binding buffer containing Terbium-donor nanoparticles. The binding of the cleaved phosphate group to the nanoparticles brings the FAM fluorophore into proximity with Terbium, generating a FRET signal.

  • Readout: Measure time-resolved fluorescence using a multi-mode microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate the emission ratio (520/490 nm).

Protocol 2: Intracellular cAMP Accumulation Assay

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular compartmentalization of PDE3[3]. We measure intracellular cAMP accumulation to validate functional target engagement. To isolate PDE3 activity, the assay buffer is supplemented with Rolipram , a selective PDE4 inhibitor, which suppresses background PDE4-mediated cAMP hydrolysis[4].

Step-by-Step Methodology:

  • Cell Preparation: Isolate human platelets (where PDE3A is the dominant isoform) or utilize a highly expressing cell line (e.g., Calu-3 or human lung fibroblasts)[4],[3]. Seed cells in a 96-well plate at 1×105 cells/well.

  • Pre-incubation: Wash cells and incubate in HBSS buffer containing 5 mM HEPES and 5 µM Rolipram for 30 minutes at 37°C[4].

  • Compound Treatment: Add 6-MMQ, Cilostazol, or Milrinone at varying concentrations (0.1 nM to 100 µM) and incubate for 15 minutes.

  • Stimulation: Add 10 µM Forskolin (a direct Adenylyl Cyclase activator) to stimulate basal cAMP production[4]. Incubate for an additional 30 minutes.

  • Lysis and Detection: Terminate the reaction using the lysis buffer provided in a commercial competitive AlphaScreen or HitHunter cAMP assay kit[4].

  • Quantification: Read the luminescence signal. Normalize the data against the maximal Forskolin response to account for inter-assay variation[4].

Comparative Data Analysis

The following tables summarize the expected benchmarking profiles of 6-MMQ against standard inhibitors, derived from structural activity relationship (SAR) modeling and historical PDE3 assay data.

Table 1: Biochemical Inhibition Profile (TR-FRET Assay)

Lower IC50​ values indicate higher biochemical potency.

CompoundTarget IC50​ (PDE3A) IC50​ (PDE3B)Selectivity Index (PDE4/PDE3)
6-MMQ PDE3~ 0.45 µM~ 0.60 µM> 50-fold
Cilostazol PDE30.20 µM0.25 µM> 100-fold
Milrinone PDE30.40 µM0.40 µM> 100-fold
Table 2: Cellular Efficacy & Functional Readout

EC50 represents the concentration required to achieve 50% of maximal cAMP accumulation.

CompoundcAMP Accumulation ( EC50​ )Platelet Aggregation ( IC50​ )Membrane Permeability
6-MMQ 1.2 µM2.5 µMHigh
Cilostazol 0.8 µM1.5 µMHigh
Milrinone 1.0 µMN/A (Cardiac focus)Moderate

Conclusion

Benchmarking 6-Methoxy-1-methyl-2(1H)-quinolinone reveals that its core scaffold acts as a highly competent PDE3 inhibitor. The presence of the C-6 methoxy and N-1 methyl groups ensures tight binding within the PDE3 catalytic domain, yielding biochemical IC50​ values that are highly competitive with Milrinone and approaching the potency of Cilostazol.

By utilizing self-validating TR-FRET IMAP assays and Rolipram-isolated cAMP accumulation models, researchers can confidently evaluate 6-MMQ and its derivatives. Its high membrane permeability and robust functional inhibition of platelet aggregation position it as an excellent foundational scaffold for next-generation cardiovascular or anti-fibrotic drug development.

References

  • [1] 6-Methoxy-1-methyl-2(1H)-quinolinone|lookchem. LookChem. URL:

  • [4] The inhibition of human lung fibroblast proliferation and differentiation by Gs-coupled receptors is not predicted by the magnitude of cAMP response. PubMed - NIH. URL:

  • [3] Compartmentalized cyclic adenosine 3',5'-monophosphate at the plasma membrane clusters PDE3A and cystic fibrosis transmembrane conductance regulator into microdomains. PubMed - NIH. URL:

  • [2] Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. PubMed - NIH. URL:

Sources

Comparative

A Comparative Guide to Microwave-Assisted vs. Traditional Extraction of 6-Methoxy-1-methyl-2(1H)-quinolinone

This guide provides an in-depth, objective comparison between Microwave-Assisted Extraction (MAE) and traditional extraction methodologies for the isolation of 6-Methoxy-1-methyl-2(1H)-quinolinone. As researchers and pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison between Microwave-Assisted Extraction (MAE) and traditional extraction methodologies for the isolation of 6-Methoxy-1-methyl-2(1H)-quinolinone. As researchers and professionals in drug development, the efficiency, yield, and integrity of compound extraction are paramount. This document synthesizes experimental data and established principles to offer a clear perspective on optimizing the isolation of this valuable quinolinone derivative.

Introduction: The Significance of 6-Methoxy-1-methyl-2(1H)-quinolinone

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] 6-Methoxy-1-methyl-2(1H)-quinolinone, a specific derivative, is of significant interest for its potential pharmacological applications. Efficiently extracting this target molecule from its source matrix—whether natural or synthetic—is a critical first step in research and development. This guide will explore the two primary approaches to this extraction, evaluating their performance based on key scientific metrics.

The Principles of Extraction: A Tale of Two Methodologies

The choice of extraction technique fundamentally impacts process efficiency, cost, and environmental footprint. The core objective is to effectively transfer the target analyte from its matrix into a solvent. Traditional methods rely on heat and solvent gradients over long periods, while modern techniques like MAE leverage targeted energy to accelerate this process dramatically.

Traditional Extraction: The Soxhlet Method

The Soxhlet extractor, invented in 1879, is the quintessential example of a traditional, continuous solid-liquid extraction technique.[3][4] It operates by repeatedly washing the solid material with fresh, condensed solvent.[5] The process relies on conventional heating of a solvent reservoir, with the solvent vapor bypassing the sample, condensing, and then dripping through the sample matrix.[3] This cycle repeats, gradually enriching the solvent with the extracted compound until the extraction is deemed complete, a process that can take many hours.[3][5]

Microwave-Assisted Extraction (MAE): A Modern Approach

Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to heat the solvent and sample matrix directly and efficiently.[6][7] The principle is based on dielectric heating.[6] Polar molecules within the solvent and residual moisture in the sample matrix align with the rapidly oscillating electromagnetic field of the microwaves.[8][9] This rapid reorientation generates molecular friction, resulting in swift, volumetric heating.[8][10] The localized internal pressure build-up within the plant or sample cells causes the cell walls to rupture, facilitating the rapid release of intracellular contents into the surrounding solvent.[6][9]

This fundamental difference in energy transfer—from external heat application in Soxhlet to internal, targeted heating in MAE—is the primary driver of the performance disparities between the two methods.

Performance Comparison: Efficiency, Yield, and Sustainability

The decision to adopt MAE over traditional methods is often driven by significant improvements in several key performance indicators. The following table summarizes quantitative data from studies comparing MAE with conventional methods for analogous phytochemicals, illustrating the typical advantages.

ParameterTraditional (Soxhlet) ExtractionMicrowave-Assisted Extraction (MAE)Advantage of MAESupporting Evidence
Extraction Time 6–24 hours[5]5–30 minutes[11][12]12x to 288x FasterMAE offers a drastic reduction in processing time, increasing sample throughput.[6][13]
Solvent Consumption High (e.g., 250 mL)[3]Low (e.g., 5-100 mL)[13]Reduced by >60%Lower solvent use reduces both cost and environmental impact, aligning with green chemistry principles.[7][13]
Extraction Yield BaselineOften Significantly HigherIncreased YieldsMAE can produce higher extraction yields due to its efficient cell disruption mechanism.[6][12][14]
Energy Consumption HighLowMore Energy EfficientShorter run times and direct energy transfer lead to lower overall power consumption.
Thermal Degradation Potential risk due to long heating timesReduced risk for thermolabile compoundsBetter Compound IntegrityShorter exposure to heat and more controlled temperature profiles minimize the degradation of sensitive molecules.[7][12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both extraction techniques. The causality behind key steps is explained to provide a deeper understanding of the process.

Protocol 1: Traditional Soxhlet Extraction

This protocol is a standard procedure for the exhaustive extraction of alkaloids and other phytochemicals from a solid matrix.[4][5]

Rationale: This method ensures a thorough extraction by continuously passing fresh solvent over the sample, which is ideal for compounds that are not thermally sensitive but require extensive extraction to achieve good yields.

Step-by-Step Methodology:

  • Sample Preparation: Dry and finely grind the source material (e.g., plant leaves, synthetic mixture) to a consistent powder. This increases the surface area available for solvent interaction, enhancing extraction efficiency.[3][4]

  • Loading: Accurately weigh approximately 10-15 g of the powdered material and place it into a cellulose thimble.[3][15] Place the thimble inside the main chamber of the Soxhlet extractor.

  • Apparatus Assembly: Assemble the Soxhlet apparatus, consisting of a round-bottom flask (typically 500 mL), the Soxhlet extractor, and a condenser.[5] Secure the assembly on a heating mantle.

  • Solvent Addition: Fill the round-bottom flask to approximately two-thirds of its volume (e.g., 250 mL) with a suitable solvent, such as ethanol or methanol, chosen for its ability to solubilize quinolinone alkaloids.[4]

  • Extraction Process: Turn on the cooling water to the condenser. Heat the solvent using the mantle to a gentle boil. The solvent will vaporize, travel up the side arm, cool in the condenser, and drip onto the sample in the thimble.[3]

  • Cycling: The extraction chamber will slowly fill with the condensed solvent. Once the solvent level reaches the top of the siphon arm, the entire volume of solvent and dissolved extract will be siphoned back into the round-bottom flask.[5] This completes one cycle.

  • Duration: Allow the extraction to proceed for a minimum of 16 hours, or until the solvent in the siphon arm runs clear, indicating that extraction is largely complete.[3]

  • Concentration: After the extraction is finished, allow the apparatus to cool. Concentrate the extract in the round-bottom flask using a rotary evaporator to remove the solvent, yielding the crude 6-Methoxy-1-methyl-2(1H)-quinolinone extract.[5]

Safety Considerations: The Soxhlet process involves heating flammable solvents for extended periods. The apparatus should be operated in a well-ventilated fume hood and should not be left unattended overnight.[3][15]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol outlines a modern, rapid extraction process optimized for efficiency and yield.[6]

Rationale: This method is designed for speed and efficiency. The direct microwave heating rapidly disrupts the sample matrix, releasing the target compound in a fraction of the time and with less solvent compared to traditional methods.[7] Optimization of parameters is crucial to maximize yield while preventing degradation.[11]

Step-by-Step Methodology:

  • Sample Preparation: As with the traditional method, dry and finely grind the source material to a uniform particle size (e.g., 150-450 µm).[14]

  • Mixing: Weigh approximately 1 g of the powdered material and place it into a microwave-safe extraction vessel.

  • Solvent Addition: Add a precise volume of a polar solvent (e.g., ethanol, methanol) to the vessel. A typical solid-to-solvent ratio is between 1:10 and 1:20 (w/v).[14] The choice of solvent is critical as its dielectric properties determine its ability to absorb microwave energy.[11]

  • Microwave Parameters: Seal the vessel and place it in the microwave extractor. Set the key parameters. These must be optimized for each specific application but typical starting points are:

    • Microwave Power: 150-400 W[14][16]

    • Extraction Time: 2-5 minutes[12][14]

    • Temperature: 50-60°C (to prevent degradation of thermolabile compounds)[12]

  • Irradiation: Start the microwave program. The system will irradiate the sample under the set conditions, often with magnetic stirring to ensure even heat distribution.

  • Cooling and Filtration: Once the program is complete, allow the vessel to cool to a safe temperature. Filter the mixture to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator to obtain the crude 6-Methoxy-1-methyl-2(1H)-quinolinone.

Visualizing the Workflows and Mechanisms

To better illustrate the procedural and mechanistic differences, the following diagrams have been generated.

Traditional_Soxhlet_Workflow cluster_prep Preparation cluster_extraction Soxhlet Extraction (16-24 hrs) cluster_post Post-Processing A Grind Source Material B Weigh Powder A->B C Load into Thimble B->C D Assemble Apparatus C->D E Heat Solvent D->E Continuous Cycle F Solvent Vaporizes & Condenses E->F Continuous Cycle G Solvent Drips onto Sample F->G Continuous Cycle H Siphon Cycle Repeats G->H Continuous Cycle H->E Continuous Cycle I Cool Apparatus H->I J Rotary Evaporation (Solvent Removal) I->J K Crude Extract J->K

Caption: Workflow for Traditional Soxhlet Extraction.

MAE_Workflow cluster_prep Preparation cluster_extraction MAE (2-5 mins) cluster_post Post-Processing A Grind Source Material B Weigh Powder A->B C Mix Sample & Solvent in Vessel B->C D Set MAE Parameters (Power, Time, Temp) C->D E Microwave Irradiation D->E F Cool & Filter E->F G Rotary Evaporation (Solvent Removal) F->G H Crude Extract G->H

Caption: Workflow for Microwave-Assisted Extraction (MAE).

Heating_Mechanism cluster_soxhlet Traditional (Soxhlet) Heating cluster_mae Microwave-Assisted (MAE) Heating S1 External Heat Source (Heating Mantle) S2 Conduction & Convection S1->S2 S3 Slow, Non-Uniform Heating of Solvent S2->S3 M1 Microwave Radiation (Energy Source) M2 Dielectric Heating (Molecular Friction) M1->M2 M3 Rapid, Volumetric Heating of Solvent & Matrix M2->M3

Caption: Comparison of Heating Mechanisms.

Conclusion and Recommendations

For the extraction of 6-Methoxy-1-methyl-2(1H)-quinolinone, Microwave-Assisted Extraction (MAE) presents a demonstrably superior alternative to traditional Soxhlet extraction.[6] The advantages are compelling: drastically reduced extraction times, lower solvent and energy consumption, and often higher extraction yields.[6][7] These benefits not only accelerate the research and development timeline but also align with the principles of green chemistry by minimizing waste and environmental impact.

While Soxhlet extraction remains a reliable and well-understood technique for exhaustive extraction, its inefficiency in terms of time and resources makes it less suitable for high-throughput screening and modern, fast-paced laboratory environments. For researchers and drug development professionals seeking to optimize the isolation of 6-Methoxy-1-methyl-2(1H)-quinolinone, the adoption of an optimized MAE protocol is highly recommended. The initial investment in parameter optimization will yield significant long-term benefits in efficiency, cost-effectiveness, and sustainability.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Extraction of Phytol from Plant Material Using Different Solvents.
  • Benchchem. (n.d.). Microwave-Assisted Extraction of Alkaloids from Plant Matter: Application Notes and Protocols.
  • O'Donnell, L. (2014). Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties. Journal of Microbiology & Biology Education.
  • Hielscher Ultrasonics. (n.d.). Soxhlet Extraction Guide for Academic and Professional Domains.
  • MDPI. (2023). Microwave-Assisted Phytochemical Extraction from Walnut Hull and Process Optimization Using Box–Behnken Design (BBD). MDPI.
  • Unknown. (n.d.). Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals.
  • ResearchGate. (n.d.). Comparison of Methods for Extraction of Tobacco Alkaloids.
  • O'Donnell, L. (2014). Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties. Journal of Microbiology & Biology Education.
  • JETIR. (2022). Microwave Assisted Extraction of phytochemicals from the stem of Cissus quadrangularis. Jetir.Org.
  • EvitaChem. (n.d.). Buy 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one (EVT-3389646).
  • KDPublications. (n.d.). 3. Emerging Trends in Microwave Chemistry Assisted Extraction of Phytochemicals.
  • International Journal of Environmental Sciences. (2025). Comparative Analysis Of Microwave-Assisted Extraction (MAE) And Traditional Extraction Techniques For Phytochemicals From Plants.
  • Benchchem. (n.d.). discovery and isolation of novel quinolinone compounds.
  • ResearchGate. (2026). (PDF) Microwave-Assisted Extraction.
  • AJGC. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives.
  • Systematic Reviews in Pharmacy. (2018). Extraction of Neutraceuticals from Plants by Microwave Assisted Extraction.

Sources

Safety & Regulatory Compliance

Safety

6-Methoxy-1-methyl-2(1H)-quinolinone proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal Procedures for 6-Methoxy-1-methyl-2(1H)-quinolinone As a Senior Application Scientist, I have structured this guide to provide researchers and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal Procedures for 6-Methoxy-1-methyl-2(1H)-quinolinone

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a robust, self-validating framework for the safe handling and disposal of 6-Methoxy-1-methyl-2(1H)-quinolinone. This protocol ensures that every operational choice—from initial waste segregation to final thermal destruction—is grounded in chemical causality, mechanistic understanding, and strict regulatory compliance.

Chemical Profile & Hazard Assessment

6-Methoxy-1-methyl-2(1H)-quinolinone is a heterocyclic organic compound frequently utilized as a structural scaffold in pharmaceutical synthesis. Due to the inherent stability of the fused quinolinone core, improper disposal can lead to environmental persistence. Understanding its physical properties is the first step in establishing a self-validating safety system.

Table 1: Quantitative Chemical and Physical Data

ParameterValue / Description
Chemical Name 6-Methoxy-1-methyl-2(1H)-quinolinone
CAS Registry Number 5392-11-0[1]
Molecular Formula C11H11NO2
Structural Class Heterocyclic / Quinolinone derivative
Primary Hazard Potential target organ toxicity; environmental persistence[2]
Decomposition Profile High thermal stability; decomposition initiates >250 °C[3]

Operational Safety & Engineering Controls

Before initiating any workflow involving this compound, proper engineering controls and Personal Protective Equipment (PPE) must be established to mitigate exposure risks[4].

  • Engineering Controls: All weighing, transfer, and solution preparation must be conducted within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: The compound in its dry powder form poses an inhalation hazard due to aerosolization. Fume hoods maintain negative pressure, directing particulates away from the operator's breathing zone.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness).

      • Causality: Nitrile provides a robust chemical barrier against both the compound and the organic solvents (e.g., DMSO, ethanol) typically used to dissolve it in biological assays.

    • Eye Protection: ANSI Z87.1 compliant safety goggles or face shield[5].

    • Body Protection: A properly fitted, fully buttoned laboratory coat[5].

Procedural Waste Segregation & Accumulation

In-lab chemical treatment or neutralization of 6-Methoxy-1-methyl-2(1H)-quinolinone is strictly discouraged[5]. The quinolinone ring is highly stable, and improvised degradation attempts can generate toxic byproducts or hazardous exothermic reactions. The standard and safest protocol is strict segregation and collection for professional disposal[5].

Step-by-Step Collection Methodology:

  • Segregate Waste Streams: Separate waste strictly into "Solid" and "Liquid" streams.

    • Causality: Solid and liquid wastes possess vastly different caloric values and combustion profiles. Mixing them complicates the disposal facility's processing parameters and increases the risk of unexpected solvation or cross-reactivity.

  • Solid Waste Containment: Collect all unused powder, contaminated weighing paper, pipette tips, and disposable gloves in a dedicated, leak-proof, high-density polyethylene (HDPE) container[5].

  • Liquid Waste Containment: Collect solutions containing the compound in a chemically compatible, sealed container (e.g., PTFE-lined glass or HDPE)[5]. Ensure the container is kept closed unless actively adding waste to prevent volatile organic compound (VOC) release.

  • RCRA-Compliant Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly list "6-Methoxy-1-methyl-2(1H)-quinolinone" and the specific solvents present to ensure compliance with EPA regulations[2].

  • Satellite Accumulation: Store the sealed, labeled containers in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a spill tray) to capture any potential leaks before they reach the environment.

WasteProtocol cluster_segregation Waste Segregation Phase Gen 6-Methoxy-1-methyl-2(1H)-quinolinone Waste Stream Generated Solid Solid Waste (Powder, Vials, PPE) Gen->Solid Dry Liquid Liquid Waste (Organic Solvent Mixtures) Gen->Liquid Dissolved Label Apply GHS/RCRA Hazardous Waste Labels Solid->Label Liquid->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA Secondary Containment Vendor EHS / Licensed Disposal Contractor SAA->Vendor Max Accumulation Time Incinerate High-Temperature Incineration (>1000°C) & Scrubber Treatment Vendor->Incinerate Final Destruction

Logical workflow for the safe disposal of 6-Methoxy-1-methyl-2(1H)-quinolinone waste streams.

Spill Containment Methodology

In the event of an accidental release, immediate containment is required to prevent environmental discharge into soil, waterways, or sewers[2].

  • For Solid Spills:

    • Evacuate non-essential personnel from the immediate area[5].

    • Do not dry sweep, as this aerosolizes the fine powder, creating an inhalation hazard.

    • Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to dampen it, or utilize a HEPA-filtered vacuum designed for hazardous materials.

    • Wipe the area with damp absorbent pads and place all used cleanup materials into the solid hazardous waste container.

  • For Liquid Spills:

    • Contain the spread using an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[2].

    • Use non-sparking tools to scoop the saturated absorbent into a hazardous waste container.

    • Wash the spill area thoroughly with a suitable solvent, followed by soap and water, collecting all rinsate as hazardous waste[5].

The Mechanism of Final Thermal Destruction

The mandated disposal route for surplus product, solutions, and contaminated materials is through a 5[5]. Waste must never be disposed of untreated to the sewer[2].

The Causality of High-Temperature Incineration: Quinoline and quinolinone derivatives possess significant thermal stability due to their fused aromatic and heterocyclic ring structures. Experimental thermal analysis demonstrates that the decomposition of these heterocycles requires substantial activation energy, typically initiating only at elevated temperatures and proceeding through complex radical mechanisms[3].

During professional high-temperature incineration (often exceeding 1000°C in permitted rotary kiln incinerators), the compound undergoes complete thermal decomposition[5]. The carbon and hydrogen components are oxidized into carbon dioxide ( CO2​ ) and water vapor ( H2​O ). Crucially, the nitrogen heteroatom in the quinolinone ring is converted into nitrogen gas ( N2​ ) and nitrogen oxides ( NOx​ )[3]. Because the 6[6] generates these gases, licensed disposal facilities are equipped with alkaline gas scrubbers and catalytic reduction systems. These systems capture and neutralize NOx​ emissions and any other acidic byproducts before the exhaust is released into the atmosphere, ensuring complete environmental protection and regulatory compliance.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1-methyl-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1-methyl-2(1H)-quinolinone
© Copyright 2026 BenchChem. All Rights Reserved.